

2-Amino-4'-methoxyacetophenone hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4'-methoxyacetophenone hydrochloride

Cat. No.: B1281928

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-4'-methoxyacetophenone hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-methoxyacetophenone hydrochloride, with the CAS number 3883-94-1, is a key organic building block utilized in chemical synthesis and pharmaceutical research.^{[1][2]} Its structure, featuring a primary amine, a ketone, and a methoxy-substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, potential applications in drug development, and representative experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers in leveraging this compound for their scientific endeavors.

Chemical and Physical Properties

The fundamental properties of **2-Amino-4'-methoxyacetophenone hydrochloride** are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	References
CAS Number	3883-94-1	[1] [2]
Molecular Formula	C ₉ H ₁₁ NO ₂ ·HCl	
Molecular Weight	201.65 g/mol	[1]
Appearance	White to off-white or light yellow crystalline powder	[3]
Melting Point	190-193 °C	[1]
Solubility	Soluble in water and ethanol	
IUPAC Name	2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride	[1]
InChI Key	FZVYWBMMOSHMRSA-N UHFFFAOYSA-N	[1]
SMILES	COC1=CC=C(C=C1)C(=O)CN. Cl	[1]

Safety and Handling

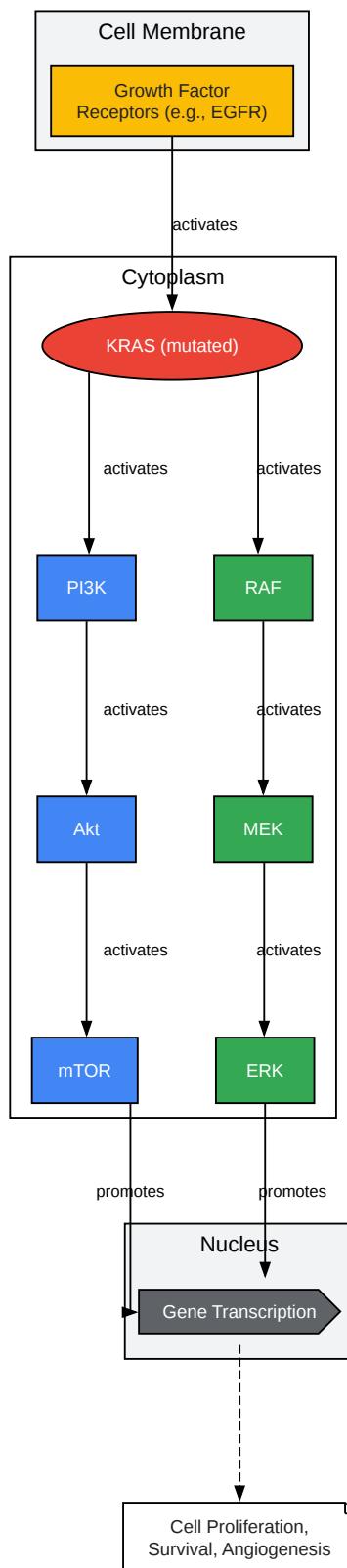
2-Amino-4'-methoxyacetophenone hydrochloride is classified with specific hazards that necessitate careful handling in a laboratory setting. The GHS classification and precautionary statements are outlined below.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
Skin Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation	P264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation (Category 2)	GHS07	Warning	H319: Causes serious eye irritation	P280, P305+P351+P338, P337+P317
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	GHS07	Warning	H335: May cause respiratory irritation	P261, P271, P304+P340, P319, P403+P233, P405, P501

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask in a well-ventilated area.

Applications in Research and Drug Development

2-Amino-4'-methoxyacetophenone hydrochloride serves as a crucial intermediate in the synthesis of various biologically active compounds, positioning it as a valuable molecule in drug discovery.


- **Antifungal Agents:** This compound is a precursor for the synthesis of novel antifungal drugs. Certain derivatives have shown significant activity against both susceptible and fluconazole-resistant strains of fungi. Preliminary studies suggest that these compounds may act by inhibiting the fungal enzyme *C. albicans* CYP51, which is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.
- **Anticancer Research:** It is used as a building block in the development of potential anticancer agents. Peer-reviewed studies have identified it as a starting material for novel inhibitors of centromere protein E (CENP-E), a kinesin-like protein involved in mitosis.^[1]

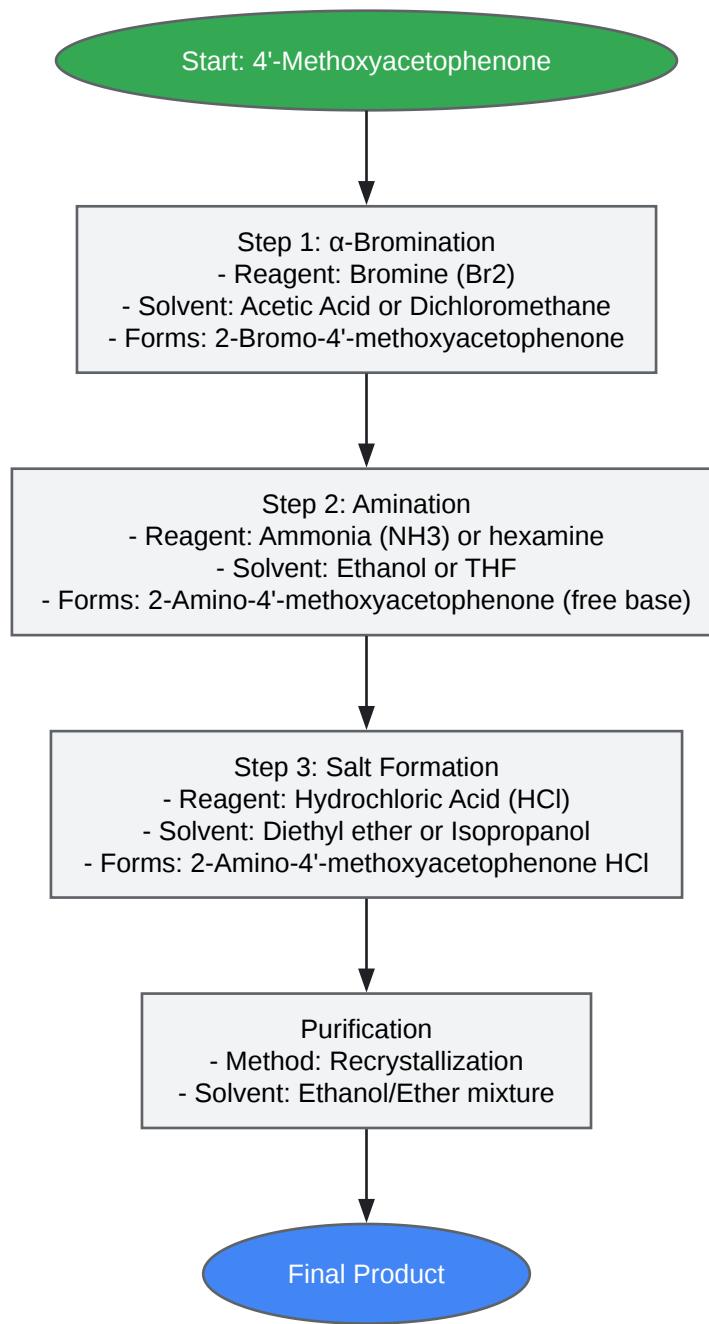
Such inhibitors are being investigated as potential therapeutics for various cancers.

Additionally, it has been used in the synthesis of diaryl oxazole-based compounds being explored as potential agents for treating pancreatic cancer.[\[1\]](#)

Relevant Signaling Pathways in Pancreatic Cancer

Given its use in synthesizing potential therapeutics for pancreatic cancer, understanding the key signaling pathways dysregulated in this disease is crucial. Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by mutations in several key genes that drive oncogenesis through aberrant signaling. A simplified overview of these interconnected pathways is provided below. Novel inhibitors derived from **2-Amino-4'-methoxyacetophenone hydrochloride** could potentially target components of these pathways.

[Click to download full resolution via product page](#)


Caption: Key signaling pathways in pancreatic cancer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **2-Amino-4'-methoxyacetophenone hydrochloride**.

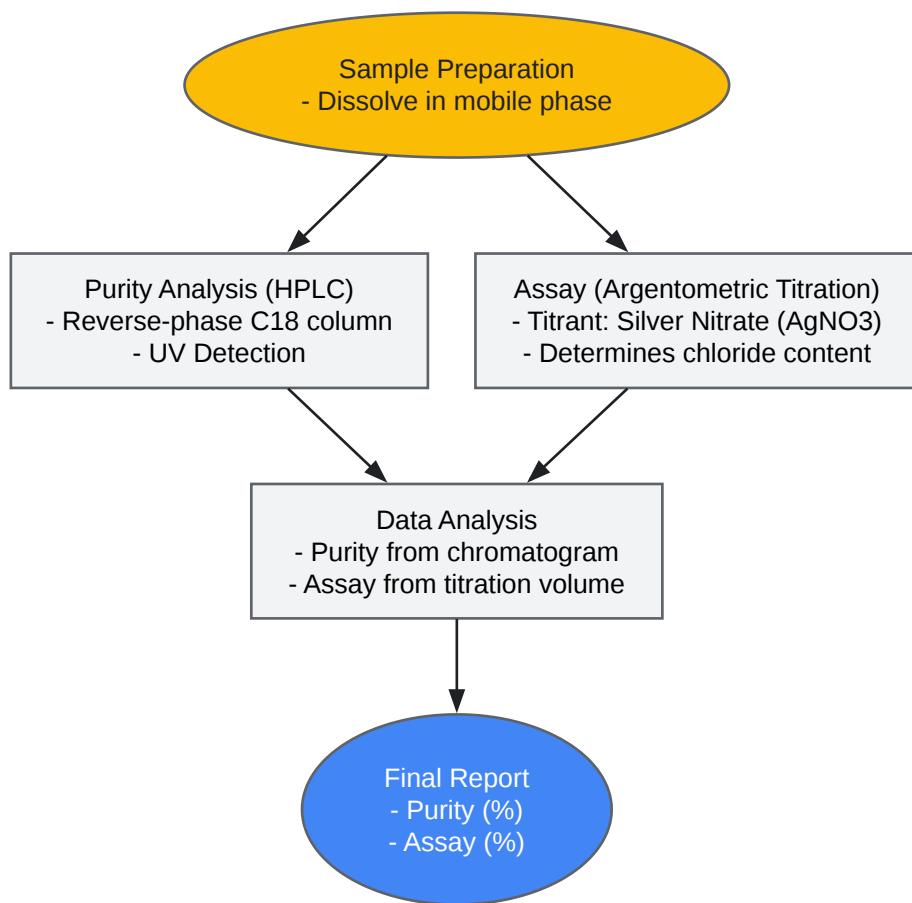
Representative Synthesis Protocol

While a detailed, peer-reviewed synthesis protocol for this specific compound is not readily available, a plausible multi-step synthesis can be proposed based on established organic chemistry principles. The general strategy involves the α -bromination of 4'-methoxyacetophenone, followed by amination and subsequent conversion to the hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Representative synthesis workflow.

Methodology:


- **α-Bromination:** 4'-Methoxyacetophenone is dissolved in a suitable solvent like glacial acetic acid. A solution of bromine in the same solvent is added dropwise at a controlled temperature (e.g., 0-10 °C) with stirring. The reaction progress is monitored by TLC. Upon

completion, the reaction mixture is poured into water to precipitate the crude 2-bromo-4'-methoxyacetophenone, which is then filtered, washed, and dried.

- **Amination:** The crude bromo-ketone is dissolved in a solvent such as ethanol. An excess of an ammonia source (e.g., a concentrated aqueous solution or ammonia gas bubbled through the solution) is added. The reaction is stirred, possibly at an elevated temperature in a sealed vessel, until the starting material is consumed (monitored by TLC). The solvent is then evaporated under reduced pressure.
- **Salt Formation and Purification:** The resulting crude amine (free base) is dissolved in a minimal amount of a solvent like isopropanol. A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring until the solution is acidic. The hydrochloride salt typically precipitates out of the solution. The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether, and then purified by recrystallization from a solvent system such as ethanol/ether to yield the final product.

Analytical Protocols

Purity and identity are typically confirmed using methods such as HPLC and titration.

[Click to download full resolution via product page](#)

Caption: General analytical workflow.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This is a representative method adapted from a protocol for a structurally similar compound and may require optimization.[4]

- Chromatographic Conditions:
 - HPLC System: A standard HPLC system equipped with a UV-Vis detector.
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 4.85) in a ratio such as 15:85 (v/v).[4]

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by UV scan (e.g., 285 nm).[4]
- Injection Volume: 10 µL.
- Methodology:
 - Prepare the mobile phase and degas it.
 - Prepare a standard solution of known concentration by accurately weighing the reference standard and dissolving it in the mobile phase.
 - Prepare the sample solution by dissolving the synthesized product in the mobile phase.
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard and sample solutions.
 - The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method).

2. Argentometric Titration for Assay of Hydrochloride

This method determines the chloride content of the salt, providing an assay value.

- Principle: The chloride ions (Cl^-) from the hydrochloride salt are titrated with a standardized solution of silver nitrate (AgNO_3). The endpoint is reached when all chloride ions have precipitated as silver chloride (AgCl).
- Reagents:
 - Standardized Silver Nitrate (AgNO_3) solution (e.g., 0.1 M).
 - Indicator (e.g., potassium chromate for Mohr's method, or an adsorption indicator for Fajan's method).

- Deionized water.
- Methodology:
 - Accurately weigh a sample of **2-Amino-4'-methoxyacetophenone hydrochloride** and dissolve it in deionized water.
 - Add a small amount of the chosen indicator.
 - Titrate the solution with the standardized silver nitrate solution with constant stirring.
 - The endpoint is indicated by a persistent color change (e.g., the formation of a reddish-brown precipitate of silver chromate in Mohr's method).
 - The assay is calculated based on the volume of AgNO₃ solution consumed, its molarity, and the initial mass of the sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-アミノ-4'-メトキシアセトフェノン 塩酸塩 90%, technical | Sigma-Aldrich
[sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-4'-methoxyacetophenone hydrochloride, 97% 5 g | Request for Quote
[thermofisher.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Amino-4'-methoxyacetophenone hydrochloride CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281928#2-amino-4-methoxyacetophenone-hydrochloride-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com